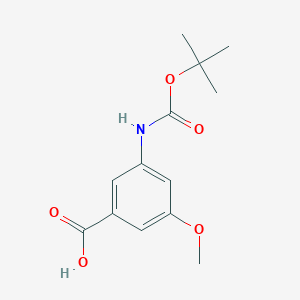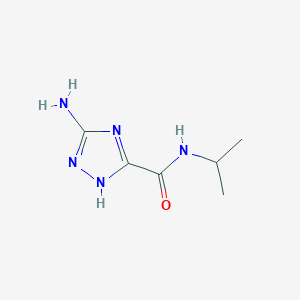![molecular formula C13H19NO2 B1401165 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine CAS No. 1340500-21-1](/img/structure/B1401165.png)
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine” is an organic compound that belongs to the class of amines. It is known for its potential in various applications in scientific research and industry. The CAS number for this compound is 1340500-21-1 .
Molecular Structure Analysis
The molecular structure of “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine” is represented by the canonical SMILES string:CCOc1cccc(OCC(N)C2CC2)c1 . This indicates that the compound contains a cyclopropyl group, an ethoxyphenoxy group, and an ethylamine group .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Scaffolds
Piotrowski and Kerr (2018) describe the cyclopropanation of 1,3-dienes and its application in synthesizing heterocyclic scaffolds. They focus on tandem cyclopropanation and the Cloke-Wilson rearrangement, which leads to various adducts that can undergo oxygen to nitrogen substitution with different amines under palladium catalysis. This process is significant for the development of complex molecular structures in pharmaceuticals and agrochemicals. Piotrowski & Kerr, 2018.
Hydrocarbonation and Hydroamination
Nakamura, Bajracharya, and Yamamoto (2003) explored the reaction of 3,3-dihexylcyclopropene with carbon and amine pronucleophiles, facilitated by palladium catalysts. This research is pertinent in organic synthesis, especially in the formation of allylated nucleophiles, which have applications in various synthetic pathways including pharmaceuticals. Nakamura et al., 2003.
Amination of Heterocyclic Compounds
Al-taweel, Al-Trawneh, and Al-Trawneh (2019) demonstrate the palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines, resulting in compounds with potential antimicrobial properties. Such synthetic pathways contribute to the development of new drugs and bioactive molecules. Al-taweel et al., 2019.
Synthesis of Triazol Derivatives
Xin (2003) reported on the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, which is a process involving multiple steps like Willamson synthesis and reductive amination. Such compounds are crucial in the development of pharmaceuticals and agrochemicals due to their unique structural and functional properties. Xin, 2003.
Synthesis of Cyclopropyl Amines
Kadikova et al. (2015) discuss the synthesis of cyclopropyl amines using enamines and aluminum carbenoids, which offers an advantage over traditional cyclopropanation reagents. This method is significant in the synthesis of complex amines used in medicinal chemistry. Kadikova et al., 2015.
Propriétés
IUPAC Name |
1-cyclopropyl-2-(3-ethoxyphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-11-4-3-5-12(8-11)16-9-13(14)10-6-7-10/h3-5,8,10,13H,2,6-7,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJEYAZOFSVSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
amine](/img/structure/B1401098.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)



